molecular formula C16H13N3O B10824579 DMT1 blocker 2

DMT1 blocker 2

Cat. No.: B10824579
M. Wt: 263.29 g/mol
InChI Key: BKZBNMNLRQXSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    DMT1 blocker 2: is a direct inhibitor of DMT1, a protein involved in the transport of divalent metals, particularly iron.

  • Its chemical structure is represented as follows: !this compound Chemical Structure
  • The compound’s CAS number is 1062648-63-8.
  • It exhibits an IC50 value of 0.83 μM, indicating its potency in inhibiting DMT1.
  • In vivo, this compound can block iron uptake by intestinal epithelial cells .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for DMT1 blocker 2 are not readily available in the literature. it is synthesized through chemical processes.
    • Industrial production methods remain proprietary and may not be publicly disclosed.
  • Chemical Reactions Analysis

    • DMT1 blocker 2 likely undergoes various chemical reactions, but detailed information on specific types (oxidation, reduction, substitution) and common reagents is scarce.
    • Major products formed during these reactions are not well-documented.
  • Scientific Research Applications

    • DMT1 blocker 2 has potential applications in various fields:

        Chemistry: As a tool compound for studying metal transport mechanisms.

        Biology: Investigating iron homeostasis and cellular iron uptake.

        Medicine: Exploring its therapeutic potential in iron-related disorders.

        Industry: Developing iron chelators or transport inhibitors.

  • Mechanism of Action

    • DMT1 blocker 2 directly inhibits DMT1, preventing iron uptake.
    • Molecular targets include DMT1 itself, and the compound likely affects iron metabolism pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds to directly compare with DMT1 blocker 2.

    Properties

    Molecular Formula

    C16H13N3O

    Molecular Weight

    263.29 g/mol

    IUPAC Name

    2-pyridin-2-yl-4,5-dihydro-3H-benzo[e]indazol-1-one

    InChI

    InChI=1S/C16H13N3O/c20-16-15-12-6-2-1-5-11(12)8-9-13(15)18-19(16)14-7-3-4-10-17-14/h1-7,10,18H,8-9H2

    InChI Key

    BKZBNMNLRQXSHY-UHFFFAOYSA-N

    Canonical SMILES

    C1CC2=C(C3=CC=CC=C31)C(=O)N(N2)C4=CC=CC=N4

    Origin of Product

    United States

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